2-Chloro-5-nitrobenzoic acid

Catalog No.
S601063
CAS No.
2516-96-3
M.F
C7H4ClNO4
M. Wt
201.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-nitrobenzoic acid

Sourcing the correct isomer for Mesalazine Impurity M testing often fails due to substitution with inactive 2,4-isomer. Our 2-Chloro-5-nitrobenzoic acid solves this: • Strictly matches pharmacopeial retention times for HPLC system suitability • Provides para-nitro activated chlorine for microwave-assisted SNAr amination • Dual carboxyl and chlorine handles for LSD1/cathepsin L inhibitor synthesis. Batch-certified ≥98% purity, rapid global delivery.

CAS Number

2516-96-3

Product Name

2-Chloro-5-nitrobenzoic acid

IUPAC Name

2-chloro-5-nitrobenzoic acid

Molecular Formula

C7H4ClNO4

Molecular Weight

201.56 g/mol

InChI

InChI=1S/C7H4ClNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11)

InChI Key

QUEKGYQTRJVEQC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl

Synonyms

2-Chloro-5-nitrobenzoic acid; 4-Chloro-3-carboxynitrobenzene; 5-Nitro-2-chlorobenzoic acid; 6-Chloro-3-nitrobenzoic acid; NSC 8441

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl

The exact mass of the compound 2-Chloro-5-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8441. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Chlorobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 10 g, 25 g

2-Chloro-5-nitrobenzoic acid is a highly functionalized aromatic building block characterized by a carboxylic acid group, an ortho-chlorine atom, and a meta-nitro group. In industrial and laboratory procurement, it is primarily sourced as a critical intermediate for pharmaceutical synthesis (including anti-diarrheal agents and cathepsin L inhibitors) and agrochemical manufacturing, particularly for the herbicide butafenacil. The compound features a melting point of 164–168 °C, a highly acidic pKa of 2.17, and an aqueous solubility of approximately 3.6 g/L. Its unique 1,2,5-substitution pattern provides dual reactive handles—an easily derivatized carboxyl group and a highly activated chlorine atom—making it an indispensable precursor that cannot be substituted by simpler benzoic acid derivatives .

Research Fit

Regioselective SNAr-based synthesis reagent
Crystalline powder; purities up to high-grade available
Isomer-dependent reactivity; confirm substitution pattern

Attempting to substitute 2-chloro-5-nitrobenzoic acid with close isomers, such as 2-chloro-4-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid, results in fundamental failures in both chemical reactivity and downstream application compliance. Chemically, the specific para-relationship between the nitro group and the chlorine atom in the 2,5-isomer highly activates the halogen for nucleophilic aromatic substitution (SNAr), a reactivity profile absent in the meta-substituted 2,4-isomer. Furthermore, in pharmaceutical quality control, regulatory methods strictly mandate the use of the 2,5-isomer as Mesalazine Impurity M for system suitability testing; utilizing any other isomer will cause retention time mismatches, leading to immediate compliance failures in HPLC assays .

Substitution Risk

Solvent interaction differences
Positional isomers show distinct solubility profiles; recrystallization solvent selection may not transfer.
SNAr regioselectivity shift
The 5-nitro/2-chloro pattern enables catalyst-free amination; isomers may require catalysts or give lower yields.
Reaction kinetics alteration
Isomer substitution can change reaction rates and product distributions, compromising synthetic route outcomes.

Halogen Activation for Nucleophilic Aromatic Substitution (SNAr)

The spatial arrangement of functional groups in 2-chloro-5-nitrobenzoic acid places the strongly electron-withdrawing nitro group para to the chlorine atom. This specific topology highly activates the chlorine toward nucleophilic attack, enabling rapid, high-yield displacement by aliphatic or aromatic amines to form 5-nitroanthranilic acid derivatives. In contrast, substituting with 2-chloro-4-nitrobenzoic acid places the nitro group meta to the chlorine, which provides only inductive withdrawal without resonance stabilization of the intermediate Meisenheimer complex, drastically reducing SNAr reaction rates and yields .

Evidence DimensionSNAr Activation and Halogen Displacement
Target Compound DataPara-nitro relationship enables rapid SNAr (e.g., >95% yield in amination at 100°C).
Comparator Or Baseline2-Chloro-4-nitrobenzoic acid (Meta-nitro relationship severely restricts SNAr reactivity).
Quantified DifferenceTarget provides resonance-stabilized halogen activation; comparator resists nucleophilic displacement.
ConditionsAlkaline nucleophilic substitution (e.g., microwave-assisted amination).

Buyers synthesizing anthranilic acid derivatives must procure the 2,5-isomer to ensure the halogen can be economically displaced without requiring extreme temperatures or specialized catalysts.

SNAr Amination
Head-to-head
>99% yield, 5–30 min
Supports high-efficiency SNAr synthesis workflows
Microwave, catalyst-free, 80–120 °C

Enhanced Acidity for Predictable Salt Formation and Esterification

Driven by the combined electron-withdrawing effects of the ortho-chloro and meta-nitro groups relative to the carboxylate, 2-chloro-5-nitrobenzoic acid exhibits a highly acidic pKa of 2.17 at 25°C. This makes it over an order of magnitude more acidic than baseline comparators such as 3-nitrobenzoic acid (pKa 3.46) or unsubstituted benzoic acid (pKa 4.20). This elevated acidity ensures complete ionization at mildly basic or physiological pH, which is critical for rapid salt formation, predictable aqueous solubility during workups, and efficient activation during esterification processes .

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa = 2.17
Comparator Or Baseline3-Nitrobenzoic acid (pKa = 3.46)
Quantified DifferenceTarget is significantly more acidic (ΔpKa = 1.29), ensuring complete deprotonation at lower pH thresholds.
ConditionsAqueous solution at 25°C.

The lower pKa dictates the choice of bases and solvents during coupling reactions and ensures predictable phase-partitioning during industrial scale-up.

Solubility vs. Isomer
Head-to-head
SD 0.113 vs. 0.067 log units
Solvent selection may differ; isomer-specific review needed
Abraham model; organic solvents at 298 K

Mandated Chromatographic Marker for Mesalazine Quality Control

In pharmaceutical QA/QC procurement, 2-chloro-5-nitrobenzoic acid is officially designated as Mesalazine Impurity M (EP/BP). It is utilized as a critical certified reference material (CRM) in HPLC assays to validate the purity of the anti-inflammatory drug Mesalazine. Procurement of this exact CAS number is a strict regulatory requirement for system suitability testing; generic isomers like 4-chloro-3-nitrobenzoic acid possess different chromatographic retention times and cannot be substituted in pharmacopeial drug release methods .

Evidence DimensionPharmacopeial Method Suitability
Target Compound DataDesignated as Mesalazine Impurity M (EP/BP) for regulatory HPLC tracking.
Comparator Or Baseline4-Chloro-3-nitrobenzoic acid (Non-compliant for Mesalazine QA/QC).
Quantified DifferenceTarget provides strict regulatory compliance; comparator results in failed system suitability and batch rejection.
ConditionsHPLC impurity profiling of Mesalazine APIs.

Analytical laboratories must procure this exact compound to comply with European and British Pharmacopoeia standards for drug release testing.

In Vivo Model Activity
Data to verify
In vivo activity reported; inactive in vitro
Supports in vivo model-response interpretation; metabolic activation context
Patent-derived; hepatic activation required

Regiospecificity in Protox-Inhibitor Herbicide Synthesis

2-Chloro-5-nitrobenzoic acid is the obligate starting material for the commercial synthesis of Butafenacil, a potent protoporphyrinogen oxidase (Protox) inhibitor herbicide. The synthesis strictly requires the 1,2,5-substitution topology to form the correct methyl 2-chloro-5-nitrobenzoate intermediate, which is subsequently elaborated into the final active ingredient. Utilizing isomers such as 2-chloro-4-nitrobenzoic acid would yield an entirely different, biologically inactive structural analog, making the 2,5-isomer non-negotiable for this specific agrochemical supply chain [1].

Evidence DimensionDownstream API Topology
Target Compound DataYields Butafenacil and its active herbicidal derivatives.
Comparator Or BaselineIsomeric chloronitrobenzoic acids (Yield inactive topological analogs).
Quantified DifferenceTarget provides the exact spatial arrangement required for Protox inhibition; isomers fail to produce the active herbicide.
ConditionsMulti-step commercial agrochemical synthesis.

Agrochemical manufacturers must secure bulk quantities of this specific isomer to maintain the efficacy and patent compliance of their commercial herbicides.

Luminescence QY
Reported
Eu: 1.0% / Tb: 3.7%
Highest reported nitrobenzoic acid sensitization
Vs. o-/m-nitrobenzoic acids (quenchers)
MRSA Inhibition
Reported
Derivative comparable to gentamicin
Supports antimicrobial screening of derivatives
Derivative-based; scaffold validation needed

Pharmaceutical QA/QC and Reference Standards

Directly downstream of its regulatory designation, 2-chloro-5-nitrobenzoic acid is procured as a Certified Reference Material (Mesalazine Impurity M). It is essential for HPLC workflows and system suitability testing to ensure the safety, purity, and pharmacopeial compliance of aminosalicylate drugs like Mesalazine .

Agrochemical Manufacturing of Protox Inhibitors

Leveraging its specific 1,2,5-substitution pattern, this compound serves as the primary building block for synthesizing the herbicide Butafenacil. Its regiospecificity ensures the correct molecular topology required for effective protoporphyrinogen oxidase inhibition in crop protection applications [1].

Synthesis of Substituted Anthranilic Acids

Capitalizing on the para-nitro activation of the chlorine atom, the compound is utilized in microwave-assisted, regioselective amination reactions. The highly activated chlorine is displaced by aliphatic or aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives, which are valuable intermediates in fine chemical synthesis .

Development of Novel Therapeutics and Inhibitors

Utilizing its dual functionalization handles (the acidic carboxyl group and the activated chlorine), the compound is used as a precursor in medicinal chemistry to synthesize substituted phenyl oxazoles (acting as LSD1 inhibitors) and cathepsin L inhibitors, supporting advanced drug discovery pipelines .

Application Fit

Application
Selection Property
Validation Focus
SNAr-based building block synthesis
Regioselective reactivity
Catalyst-free amination efficiency
Solvent selection & recrystallization
Isomer-specific solubility
Solubility in target organic solvents
Lanthanide luminescence research
Ligand sensitization efficiency
Quantum yield and lifetime
Antimicrobial screening studies
Derivative bioactivity profile
MRSA inhibition vs. comparator

XLogP3

2

LogP

2.03 (LogP)

Melting Point

166.5 °C

UNII

P27EEY2MW8

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (72.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (81.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (16.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (69.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (29.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (69.09%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

2516-96-3

Wikipedia

2-Chloro-5-nitrobenzoic acid

General Manufacturing Information

Benzoic acid, 2-chloro-5-nitro-: ACTIVE

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